2-(4-Methoxyphenyl)benzofuran-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)benzofuran-4-OL is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities.
Vorbereitungsmethoden
The synthesis of 2-(4-Methoxyphenyl)benzofuran-4-OL can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Analyse Chemischer Reaktionen
2-(4-Methoxyphenyl)benzofuran-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, hydroxyl groups, and transition-metal catalysts. For instance, the compound can be oxidized to form quinones or reduced to form dihydrobenzofurans.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)benzofuran-4-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives are known for their antimicrobial, anticancer, and antiviral activities . This compound has shown promise in the development of new therapeutic agents for various diseases. In the industrial sector, it is used in the production of materials with specific properties, such as fluorescence .
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)benzofuran-4-OL involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects. For example, they can inhibit the growth of cancer cells by inducing apoptosis or interfere with viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxyphenyl)benzofuran-4-OL can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share similar structural features but differ in their biological activities and applications. For instance, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like psoriasis, while angelicin has shown potential as an anticancer agent . The unique properties of this compound make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H12O3 |
---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1-benzofuran-4-ol |
InChI |
InChI=1S/C15H12O3/c1-17-11-7-5-10(6-8-11)15-9-12-13(16)3-2-4-14(12)18-15/h2-9,16H,1H3 |
InChI-Schlüssel |
WPEBROZOBGCFFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.